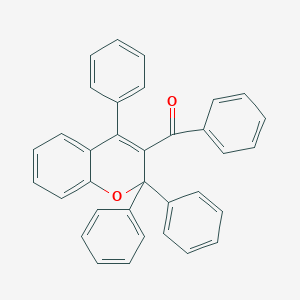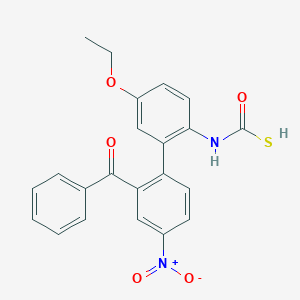
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester, commonly known as "CBME" is an organic compound that has been studied for its potential applications in scientific research. CBME is a molecule that has a unique structure that makes it suitable for use in various research applications.
Wirkmechanismus
The mechanism of action of CBME is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CBME has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CBME has also been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CBME is its ability to selectively target certain enzymes and biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of CBME is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of CBME. One area of research is the development of new therapies for cancer and other diseases. CBME has been shown to exhibit promising anti-cancer activity, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the development of new fluorescent probes for imaging biological systems. CBME has been shown to exhibit promising fluorescence properties, and further studies are needed to determine its potential as a fluorescent probe. Finally, further studies are needed to determine the safety and toxicity of CBME, which will be important for its use in various applications.
Conclusion:
In conclusion, CBME is an organic compound that has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, CBME has the potential to be a valuable tool for studying the mechanisms of various diseases and for developing new therapies. Future studies will be needed to determine its full potential and to ensure its safety and efficacy.
Synthesemethoden
CBME can be synthesized using a multistep process, which involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, which yields CBME in high purity.
Wissenschaftliche Forschungsanwendungen
CBME has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
111093-27-7 |
|---|---|
Produktname |
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester |
Molekularformel |
C22H18N2O5S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
InChI-Schlüssel |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
111093-27-7 |
Synonyme |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



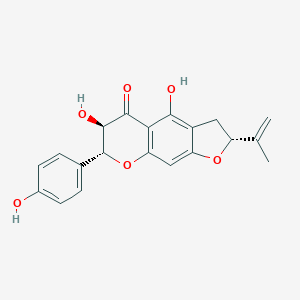
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
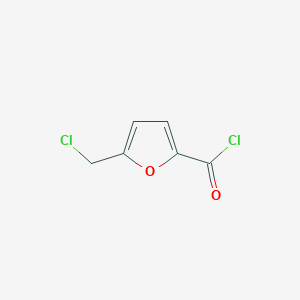
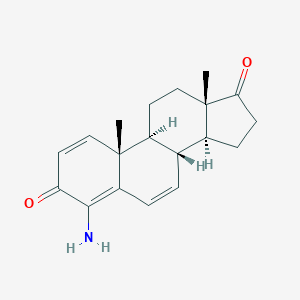

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
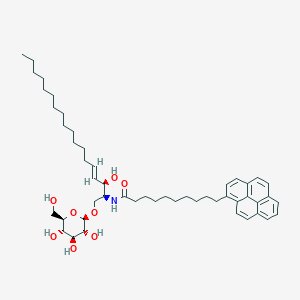
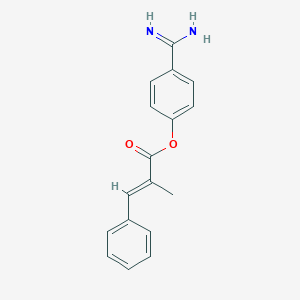

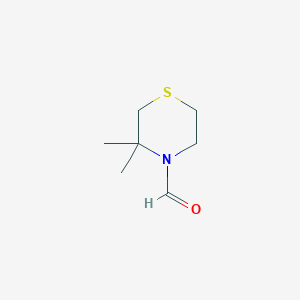
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

